4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide
Overview
Description
“4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4-yl)benzenesulfonamide” is a chemical compound with the CAS Number: 147536-97-8 . It has a molecular weight of 551.62 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 4-tert-butyl-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2,2’-bipyrimidin-4-yl)benzenesulfonamide . The InChI code is 1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32) .Physical And Chemical Properties Analysis
The compound has a melting point of 138-140°C . It’s a powder form and is stored at room temperature .Scientific Research Applications
Application in Subarachnoid Hemorrhage Treatment
A key application of this compound, also known as bosentan, is in the treatment of subarachnoid hemorrhage-induced cerebral vasospasm. A study by Zuccarello et al. (1996) demonstrated that oral administration of bosentan significantly decreased the constriction of the basilar artery in a rabbit model of subarachnoid hemorrhage, highlighting its potential as a specific treatment for vasospasm in humans (Zuccarello et al., 1996).
Pharmacological Characterization
Bosentan's pharmacological properties were explored by Clozel et al. (1994). The study found that bosentan antagonized the specific binding of endothelin on human smooth muscle cells and inhibited the contractile effects induced by endothelin, suggesting its utility in managing clinical disorders associated with vasoconstriction (Clozel et al., 1994).
Role in Airway Smooth Muscle Contraction
Takahashi et al. (1997) investigated the effect of bosentan on contractions of human airway smooth muscle induced by endothelin-1 and IRL 1620. The study concluded that bosentan could be more potent against contractions elicited by IRL 1620, suggesting different kinetic interactions with endothelin receptors or an interaction with a novel endothelin ET(B) receptor subtype in human airways (Takahashi et al., 1997).
Stability and Degradation Studies
Bansal et al. (2013) conducted a study on the forced degradation of bosentan under various conditions, characterizing its degradation products. This research provides crucial information for the stability testing of bosentan in pharmaceutical formulations (Bansal et al., 2013).
Synthetic Aspects
Panchal et al. (2022) presented a comprehensive update on the synthesis of bosentan and its derivatives. This research details various methods employed for bosentan synthesis and modifications observed in the chemistry of intermediates, contributing to the understanding of bosentan's chemical properties (Panchal et al., 2022).
Interaction with Human Endothelin ETA Receptor
Adachi et al. (1994) identified the region of the human endothelin ETA receptor that interacts with bosentan. Their findings on the binding affinity of bosentan towards different domains of the endothelin receptors add to the understanding of its mechanism of action (Adachi et al., 1994).
Safety And Hazards
properties
IUPAC Name |
4-tert-butyl-N-[5-(2-methoxyphenoxy)-6-oxo-2-pyrimidin-2-yl-1H-pyrimidin-4-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S/c1-25(2,3)16-10-12-17(13-11-16)36(32,33)30-21-20(35-19-9-6-5-8-18(19)34-4)24(31)29-23(28-21)22-26-14-7-15-27-22/h5-15H,1-4H3,(H2,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEANFGHAAWSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=O)NC(=N2)C3=NC=CC=N3)OC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide | |
CAS RN |
174227-14-6 | |
Record name | o-Deshydroxyethyl bosentan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174227146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[6-hydroxy-5-(2- methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl]-4-tert-butyl benzene sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DESHYDROXYETHYL BOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7A5GJ8V8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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